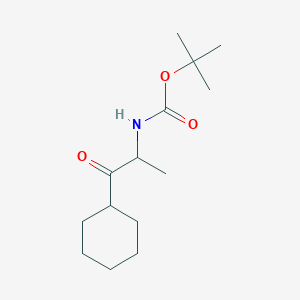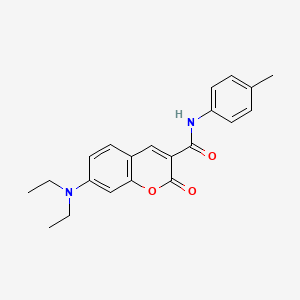
7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene core, which is a common structure in many organic compounds, particularly in bioactive molecules . The molecule also contains a tolyl group, which is a functional group related to toluene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel push-pull fluorescent dyes, 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives, were synthesized using formyl derivatives of furo- and thieno[3,2-c]coumarins as key intermediates . Another study reported the synthesis of a new hydrazone derivative by condensation of 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenyl hydrazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray analysis . The structure is often stabilized by intramolecular hydrogen bonds and other non-covalent interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the push-pull nature of the electron absorption spectra of the dyes synthesized from formyl derivatives of furo- and thieno[3,2-c]coumarins was suggested .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the thermodynamics and kinetics of compound 7-diethylamino-4′-dimethylaminoflavylium were studied in water:ethanol (1:1) and water in the presence of SDS and CTAB micelles .Applications De Recherche Scientifique
Photophysical Properties and Structural Analysis
Research has shown interest in the crystalline structures and photophysical behavior of derivatives similar to 7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide. The study by Reis et al. (2013) focuses on the crystal structures of related compounds, indicating their potential for further exploration in materials science and molecular engineering (Reis et al., 2013).
Fluorescent Sensing and Probe Applications
Several studies highlight the compound's utility in developing fluorescent probes for detecting ions in aqueous solutions. Zhou Peng (2010) synthesized a fluorescent probe based on 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide for selective copper ion detection, demonstrating its high selectivity and sensitivity (Zhou Peng, 2010). Similarly, Karaoğlu et al. (2017) reported on coumarin-based probes for copper ions, emphasizing the importance of these compounds in environmental and biological monitoring (Karaoğlu, Yılmaz, & Menteşe, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
7-(diethylamino)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(5-2)17-11-8-15-12-18(21(25)26-19(15)13-17)20(24)22-16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWADJCGKBRDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2938470.png)
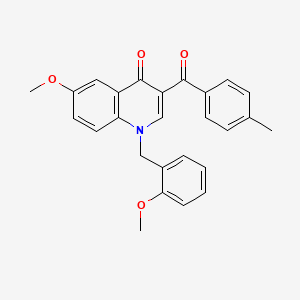
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)
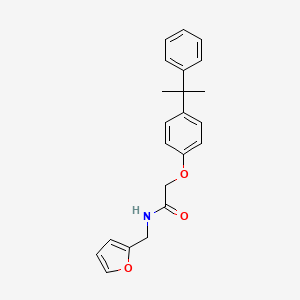
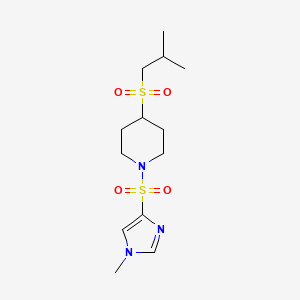
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
![Methyl 2-{[(2-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2938479.png)
![3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2938483.png)
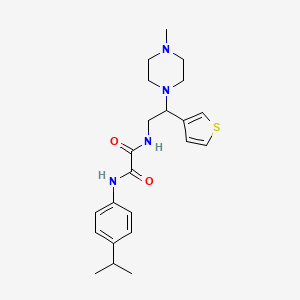
![2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2938486.png)
![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)
![5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2938491.png)
